molecular formula C8H8N2O2 B13184603 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid

1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B13184603
M. Wt: 164.16 g/mol
InChI Key: UGOVZRSQAKQLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole derivatives with acylating agents followed by cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways such as the RAS-MEK-ERK pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2,(H,11,12)

InChI Key

UGOVZRSQAKQLGP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.